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Compound of Interest

Compound Name: Onc112

Cat. No.: B15563253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques employed to

investigate the formation and characterization of the Onc112-ribosome complex. Detailed

protocols for key experiments are provided to facilitate the study of this and other proline-rich

antimicrobial peptides (PrAMPs) that target the bacterial ribosome.

Introduction
Onc112, a potent proline-rich antimicrobial peptide, inhibits bacterial protein synthesis by

binding to the 70S ribosome.[1][2] Understanding the molecular details of this interaction is

crucial for the development of new antibiotics that can overcome existing resistance

mechanisms. Onc112 binds within the ribosomal exit tunnel, extending towards the peptidyl

transferase center (PTC), thereby interfering with the binding of aminoacyl-tRNA (aa-tRNA) and

destabilizing the initiation complex.[2][3] This document outlines the primary experimental

approaches used to elucidate the mechanism of action of Onc112 and provides detailed

protocols for their implementation.
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Parameter Value
Bacterial
Species

Method Reference

Dissociation

Constant (Kd)

Onc112 ~75 nM Escherichia coli
Fluorescence

Polarization
[4]

Onc112 ~75 nM
Klebsiella

pneumoniae

Fluorescence

Polarization
[4]

Onc112 ~75 nM
Acinetobacter

baumannii

Fluorescence

Polarization
[4]

Onc112 36 nM
Pseudomonas

aeruginosa

Fluorescence

Polarization
[4]

Onc112 102 nM
Staphylococcus

aureus

Fluorescence

Polarization
[4]

Inhibition

Concentration

(IC50)

Onc112
>18-fold

reduction

In vitro

translation

Biochemical

Assay
[3]
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Mechanism of Onc112 action on the ribosome.
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Workflow for Ribosome Profiling experiment.
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Experimental Protocols
Purification of Bacterial 70S Ribosomes
Objective: To isolate highly pure and active 70S ribosomes from bacterial cells for use in

subsequent binding and functional assays.

Principle: This protocol involves cell lysis, differential centrifugation to pellet ribosomes, and

sucrose density gradient ultracentrifugation to separate 70S monosomes from ribosomal

subunits and polysomes.

Protocol:

Cell Culture and Harvest:

Inoculate a suitable bacterial strain (e.g., E. coli MRE600, which is RNase I deficient) in a

rich medium (e.g., LB broth) and grow to mid-log phase (OD600 ≈ 0.6-0.8).

Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Wash the cell pellet twice with ice-cold Buffer A (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl,

10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).

Cell Lysis:

Resuspend the cell pellet in Buffer A.

Lyse the cells using a French press at 10,000-12,000 psi. Perform the lysis step twice to

ensure efficient cell disruption.

Add DNase I to a final concentration of 1 µg/mL and incubate on ice for 30 minutes to

digest the genomic DNA.

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell

debris.

Crude Ribosome Preparation:

Carefully transfer the supernatant to ultracentrifuge tubes.
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Pellet the ribosomes by ultracentrifugation at 100,000 x g for 4 hours at 4°C.

Sucrose Cushion Centrifugation:

Gently rinse the ribosome pellets with Buffer A.

Resuspend the pellets in a minimal volume of Buffer A.

Layer the resuspended ribosomes onto a sucrose cushion (e.g., 1.1 M sucrose in Buffer

A).

Centrifuge at 150,000 x g for 16 hours at 4°C. This step helps to remove contaminating

proteins.

Sucrose Density Gradient Centrifugation:

Resuspend the ribosome pellet in Buffer A.

Prepare a linear sucrose gradient (e.g., 10-40% or 15-45%) in ultracentrifuge tubes.

Layer the ribosome suspension on top of the gradient.

Centrifuge at 100,000 x g for 16 hours at 4°C.

Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S

ribosome peak.

Ribosome Recovery and Storage:

Pool the fractions containing the 70S ribosomes.

Pellet the ribosomes by ultracentrifugation at 150,000 x g for 16 hours at 4°C.

Resuspend the final ribosome pellet in a storage buffer (e.g., Buffer A with 25% glycerol).

Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260

unit = 23 pmol of 70S ribosomes).

Store the purified ribosomes in small aliquots at -80°C.
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Ribosome Profiling
Objective: To determine the precise binding site of Onc112 on the ribosome and to assess its

impact on translation initiation on a genome-wide scale.

Principle: Ribosome profiling (Ribo-Seq) involves the deep sequencing of ribosome-protected

mRNA fragments (RPFs). Treatment of cells with Onc112 traps ribosomes at initiation codons,

leading to an accumulation of RPFs at these sites, which can be quantified by sequencing.[5]

Protocol:

Cell Growth and Treatment:

Grow a bacterial culture to mid-log phase.

Treat the culture with a sub-inhibitory concentration of Onc112 (e.g., 50 µM) for a short

period (e.g., 10 minutes) to arrest translation initiation.[5] An untreated culture should be

processed in parallel as a control.

Harvesting and Lysis:

Rapidly harvest the cells by filtration or centrifugation at 4°C.

Immediately flash-freeze the cell pellet in liquid nitrogen to preserve the ribosome-mRNA

complexes.

Lyse the frozen cells by cryo-milling or by resuspending in a lysis buffer containing

inhibitors of RNases and proteases.

Nuclease Footprinting:

Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. The

concentration of RNase I and the digestion time need to be optimized to ensure complete

digestion of unprotected mRNA while preserving the integrity of the ribosomes.

Isolation of Monosomes:

Layer the nuclease-treated lysate onto a sucrose density gradient (e.g., 10-50%).
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Separate the monosomes from polysomes and ribosomal subunits by ultracentrifugation.

Collect the fractions corresponding to the 80S monosome peak.

Extraction of Ribosome-Protected Fragments (RPFs):

Extract the RNA from the monosome fractions using a phenol-chloroform extraction or a

commercial RNA purification kit.

Isolate the RPFs (typically 28-30 nucleotides in length) by size selection on a denaturing

polyacrylamide gel.

Library Preparation and Sequencing:

Ligate adapters to the 3' and 5' ends of the RPFs.

Perform reverse transcription to convert the RNA fragments into cDNA.

Amplify the cDNA library by PCR.

Sequence the library using a high-throughput sequencing platform.

Data Analysis:

Remove adapter sequences from the sequencing reads.

Align the reads to the reference genome.

Analyze the distribution of reads along the transcripts to identify regions of high ribosome

occupancy, particularly at the start codons in the Onc112-treated sample.

In Vitro Translation Inhibition Assay
Objective: To quantify the inhibitory activity of Onc112 on bacterial protein synthesis.

Principle: A cell-free translation system is used to synthesize a reporter protein (e.g., luciferase

or a fluorescent protein). The effect of Onc112 on protein synthesis is measured by the

reduction in the reporter signal.
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Protocol:

Reaction Setup:

Use a commercially available bacterial cell-free translation system (e.g., E. coli S30

extract system).

Prepare a reaction mixture containing the S30 extract, amino acids, energy source (ATP,

GTP), and a DNA or mRNA template encoding a reporter protein.

Add varying concentrations of Onc112 to the reaction mixtures. A no-drug control should

be included.

Incubation:

Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours) to allow for protein

synthesis.

Detection:

Measure the amount of synthesized reporter protein.

For luciferase, add the luciferin substrate and measure the luminescence using a

luminometer.

For fluorescent proteins, measure the fluorescence using a fluorometer.

Data Analysis:

Calculate the percentage of inhibition for each Onc112 concentration relative to the no-

drug control.

Plot the percentage of inhibition against the logarithm of the Onc112 concentration and fit

the data to a dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Binding Assay
Objective: To determine the binding affinity (Kd) of Onc112 to the 70S ribosome.
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Principle: A fluorescently labeled version of Onc112 (or a competitor peptide) is used. When

the small fluorescent peptide binds to the large ribosome, its tumbling rate in solution

decreases, leading to an increase in the polarization of the emitted light. The Kd can be

determined by titrating the ribosome concentration or by competition with unlabeled Onc112.

Protocol:

Reagent Preparation:

Prepare a fluorescently labeled Onc112 analog (e.g., with fluorescein or another suitable

fluorophore).

Purify 70S ribosomes as described in Protocol 1.

Prepare a binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 150 mM

NH4Cl, 6 mM β-mercaptoethanol).

Direct Binding Assay:

Prepare a series of dilutions of the 70S ribosome in the binding buffer.

Add a constant, low concentration of the fluorescently labeled Onc112 to each ribosome

dilution in a black microplate.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-

60 minutes).

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

Competition Assay:

Prepare a mixture of a constant concentration of 70S ribosomes and fluorescently labeled

Onc112.

Add a series of dilutions of unlabeled Onc112 to this mixture.

Incubate to reach equilibrium.
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Measure the fluorescence polarization. The unlabeled peptide will compete with the

labeled peptide for binding to the ribosome, causing a decrease in polarization.

Data Analysis:

For the direct binding assay, plot the fluorescence polarization as a function of the

ribosome concentration and fit the data to a binding isotherm to determine the Kd.

For the competition assay, plot the fluorescence polarization as a function of the unlabeled

Onc112 concentration and fit the data to a competition binding curve to determine the

IC50, from which the Ki (and Kd) can be calculated.

Cryo-Electron Microscopy (Cryo-EM)
Objective: To obtain a high-resolution 3D structure of the Onc112-ribosome complex to

visualize the detailed molecular interactions.

Principle: A purified sample of the Onc112-ribosome complex is rapidly frozen in a thin layer of

vitreous ice. The frozen sample is then imaged in a transmission electron microscope at

cryogenic temperatures. A large number of 2D projection images of the complex in different

orientations are collected and computationally reconstructed to generate a 3D density map.

Protocol:

Complex Formation:

Incubate purified 70S ribosomes with a molar excess of Onc112 to ensure saturation of

the binding sites.

The complex can be formed with mRNA and a P-site tRNA to mimic a specific translational

state.[1]

Grid Preparation and Vitrification:

Apply a small volume (3-4 µL) of the Onc112-ribosome complex solution to a glow-

discharged cryo-EM grid.

Blot the grid with filter paper to create a thin film of the solution.
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Rapidly plunge-freeze the grid in liquid ethane cooled by liquid nitrogen. This process

vitrifies the sample, preventing the formation of ice crystals that would damage the

complex.

Data Collection:

Transfer the vitrified grid to a cryo-electron microscope.

Collect a large dataset of high-resolution images (micrographs) of the particles at different

tilt angles. Automated data collection is typically used.

Image Processing and 3D Reconstruction:

Perform motion correction on the raw movie frames to correct for beam-induced

movement.

Estimate the contrast transfer function (CTF) of the microscope for each micrograph.

Automatically pick individual ribosome particles from the micrographs.

Perform 2D classification to sort the particles into different views and remove bad

particles.

Generate an initial 3D model.

Perform 3D classification and refinement to improve the resolution of the 3D

reconstruction.

Model Building and Analysis:

Fit an atomic model of the ribosome and a model of Onc112 into the final cryo-EM density

map.

Refine the model to optimize the fit to the density.

Analyze the final structure to identify the specific interactions between Onc112 and the

ribosomal RNA and proteins.
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Toe-printing Assay
Objective: To map the precise position of the ribosome on an mRNA template when stalled by

Onc112.

Principle: A primer is annealed to an mRNA template downstream of the region of interest.

Reverse transcriptase is then used to synthesize a cDNA copy of the mRNA. When the reverse

transcriptase encounters a ribosome stalled on the mRNA, it stops, resulting in a truncated

cDNA product. The length of this "toe-print" can be used to determine the exact location of the

ribosome.

Protocol:

Reaction Setup:

Set up an in vitro translation reaction as described in Protocol 3, using a specific mRNA

template.

Add Onc112 to the reaction to induce ribosome stalling.

Include a control reaction without Onc112.

Primer Annealing:

After the translation reaction, add a radiolabeled or fluorescently labeled DNA primer that

is complementary to a sequence on the 3' end of the mRNA.

Anneal the primer to the mRNA by heating and slow cooling.

Primer Extension:

Add reverse transcriptase and dNTPs to the reaction mixture.

Incubate to allow for the synthesis of cDNA.

Analysis:

Stop the reaction and purify the cDNA products.
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Separate the cDNA products by size on a denaturing polyacrylamide sequencing gel.

Include a sequencing ladder of the same mRNA template to precisely determine the size

of the toe-print.

The position of the toe-print band will indicate the location of the stalled ribosome. For

ribosomes stalled at the initiation codon, the toe-print will appear at a characteristic

distance (typically +15 to +17 nucleotides) from the 'A' of the AUG start codon.

Single-Molecule Fluorescence Resonance Energy
Transfer (smFRET)
Objective: To study the real-time dynamics of the ribosome and the effect of Onc112 on

conformational changes during translation.

Principle: FRET is a distance-dependent interaction between two fluorescent dyes (a donor and

an acceptor). By labeling specific components of the ribosome or tRNA with these dyes,

conformational changes can be monitored as changes in FRET efficiency.

Protocol:

Labeling:

Site-specifically label ribosomal proteins or tRNAs with donor and acceptor fluorophores

(e.g., Cy3 and Cy5). The choice of labeling sites is critical and should be based on known

structures to probe specific conformational changes.

Complex Formation and Immobilization:

Assemble the labeled components into a functional ribosome-mRNA-tRNA complex.

Immobilize the complexes on a passivated microscope slide, often via a biotin-streptavidin

linkage.

Data Acquisition:
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Use a total internal reflection fluorescence (TIRF) microscope to excite the donor

fluorophore and simultaneously detect the emission from both the donor and acceptor.

Record movies of the fluorescence signals from individual molecules over time.

Data Analysis:

Extract the fluorescence intensity trajectories for the donor and acceptor from each

molecule.

Calculate the FRET efficiency for each time point.

Analyze the FRET trajectories to identify different conformational states and the kinetics of

transitions between them.

Compare the dynamics in the presence and absence of Onc112 to understand its effect

on ribosome conformational changes. For example, smFRET has been used to show that

Onc112 impairs the delivery of aa-tRNA to the ribosome.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Studying Onc112-
Ribosome Complex Formation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15563253#techniques-for-studying-onc112-
ribosome-complex-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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